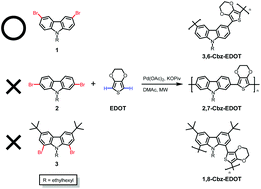Structural effects of dibromocarbazoles on direct arylation polycondensation with 3,4-ethylenedioxythiophene†
Polymer Chemistry Pub Date: 2016-04-11 DOI: 10.1039/C6PY00381H
Abstract
The direct arylation reaction of a C–H bond with aromatic halides has been employed as a novel environmentally-friendly polymerization method for producing conjugated polymers. In this article, 3,4-ethylenedioxythiophene (EDOT) was copolymerized with a series of dibromocarbazoles (Cbzs) by the phosphine-free and microwave-assisted direct arylation polycondensation. The microwave heating dramatically shortened the reaction time compared to conventional heating. Under optimal conditions, a solution processable linear polymer, 3,6-Cbz-EDOT, with the number-average molecular weight (Mn) of 5600 and polydispersity index (Mw/Mn) of 1.9 was successfully synthesized. In contrast, the other dibromocarbazole monomers with different substitution patterns, i.e., 2,7-Cbz and 1,8-Cbz, did not afford the corresponding soluble linear polymers due to the occurrence of undesired crosslinking and the poor reactivity caused by steric hindrance or unsuitable catalysts, respectively. The electrochromic properties of 3,6-Cbz-EDOT were investigated. The thin polymer film displayed two-step color changes with the increasing potentials. The first color change was highly reversible with the switching times of the coloring and bleaching processes being 3.2 and 2.0 s, respectively.


Recommended Literature
- [1] Gas-liquid partition chromatography. A technique for the analysis of volatile materials
- [2] Biophysics of α-synuclein induced membrane remodelling†
- [3] A theoretical investigation into the first-row transition metal–O2 adducts†
- [4] Improving luminescence thermometry based on non-thermally coupled levels of double luminescent ionic centers Tm3+ and Ho3+ in NaYF4:Yb/Tm@NaYF4:Yb/Ho microcrystals†
- [5] Trivalent boron as acceptor chromophore in asymmetrically substituted 4,4′-biphenyl and azobenzene for non-linear optics
- [6] Chiral non-stoichiometric ternary silver indium sulfide quantum dots: investigation on the chirality transfer by cysteine†
- [7] Synthesis and thermal behavior of tin-based alloy (Sn–Ag–Cu) nanoparticles†
- [8] Characterization of step-edge barrier crossing of para-sexiphenyl on the ZnO (100) surface†
- [9] Reduction of acetone and its hydrocoupling with acrylonitrile in aqueous sulphuric acid solution at a mercury cathode
- [10] Third-order optical nonlinearities of zinc porphyrins accommodated in the cavity of a doughnut-like molybdenum crown cluster†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 169555-93-5
-
CAS no.: 147253-67-6









